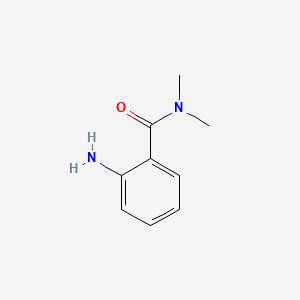

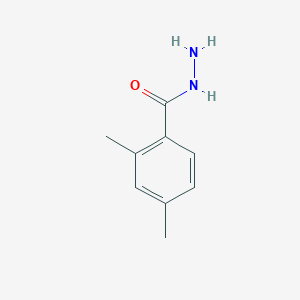

2,4-Dimethylbenzohydrazide

Overview

Description

2,4-Dimethylbenzohydrazide is a chemical compound that serves as a precursor for the synthesis of various hydrazone derivatives. These derivatives have been synthesized and characterized for their potential applications in different fields, including pharmacology and materials science. The compound is structurally characterized by the presence of two methyl groups attached to the benzene ring, which is further connected to a hydrazide functional group.

Synthesis Analysis

The synthesis of 2,4-Dimethylbenzoylhydrazones involves condensation reactions of 2,4-dimethylbenzoylhydrazide with various aromatic aldehydes . Another study describes the synthesis of related compounds where 2,4-dimethylcarbolic acid is refluxed with ethyl 2-bromoacetate to produce ethyl 2-(2,4-dimethylphenoxy)acetate, which is then converted to the corresponding hydrazide upon refluxing with hydrazine . These methods demonstrate the versatility of this compound as a building block for more complex molecules.

Molecular Structure Analysis

The molecular structure of 2,4-dimethylbenzoylhydrazones has been confirmed using single-crystal X-ray diffraction data . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

This compound is a reactive intermediate that can undergo various chemical transformations to yield a wide range of products. For instance, it can be used to synthesize hydrazone derivatives with antioxidant activity , or it can be converted into diheterocyclic compounds . The compound's reactivity is also exploited in the synthesis of molecules with antibiotic and lipoxygenase inhibitory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents attached to the benzene ring and the hydrazide moiety. These properties are essential for the compound's biological activity and its potential use in various applications. For example, the antioxidant activity of synthesized hydrazones is evaluated using in vitro DPPH radical scavenging activity, and their IC50 values are determined . The solubility, stability, and reactivity of these compounds can be further studied using techniques such as vibrational spectroscopy and density functional theory (DFT) .

Scientific Research Applications

Antioxidant Activity

2,4-Dimethylbenzohydrazide derivatives exhibit significant in vitro antioxidant activities. A study synthesized various 2,4-dimethylbenzoylhydrazones, which showed varying degrees of scavenging activity toward DPPH radical, some outperforming standard antioxidants in superoxide anion scavenging activity (Taha et al., 2013).

Anticancer Properties

Compounds derived from this compound have shown promising anticancer potential. For instance, some hydrazone derivatives demonstrated significant cytotoxic effects in the National Cancer Institute's human tumor cell line in vitro screen, particularly against ovarian cancer cells (Terzioğlu & Gürsoy, 2003).

Corrosion Inhibition

Dimethyl-1H-pyrazole derivatives, related to this compound, have been found effective as corrosion inhibitors for steel in acidic environments. Their efficiency in preventing corrosion was confirmed through various techniques, including electrochemical and surface morphological analyses (El Arrouji et al., 2020).

Antimicrobial Activity

Bis-1,3,4-oxadiazoline derivatives, synthesized from compounds like this compound, have shown significant antibacterial activities against various strains, including Staphylococcus aureus (Li, Dan, & Fu, 2008).

Immunological Research

Research involving isoxazole derivatives, which can be synthesized from this compound, has indicated their potential in immunosuppressive therapy. These compounds have shown effectiveness in inhibiting cell proliferation and reducing pro-inflammatory cytokines (Mączyński et al., 2018).

Synthesis Efficiency Improvement

Studies have also focused on improving the synthesis techniques of compounds related to this compound, enhancing yield and reducing the use of solvents. This advancement has implications for more efficient and environmentally friendly production methods (Yan, 2001).

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2,4-Dimethylbenzohydrazide primarily targets free radicals in the body . Free radicals are unstable molecules that can cause damage to cells, proteins, and DNA. They are implicated in aging and a variety of diseases.

Mode of Action

This compound interacts with free radicals through a process known as scavenging . In this process, the compound neutralizes the free radicals, preventing them from causing cellular damage. It has shown varying degrees of scavenging activity towards DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical and superoxide anion .

Biochemical Pathways

By neutralizing free radicals, this compound can help maintain the integrity of cells and DNA, potentially influencing pathways related to cell growth, inflammation, and immune response .

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body. By scavenging free radicals, the compound can prevent cellular damage, potentially reducing the risk of diseases associated with oxidative stress .

properties

IUPAC Name |

2,4-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKSZOHPTXLODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406617 | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85304-03-6 | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethylbenzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB7QE3JA5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

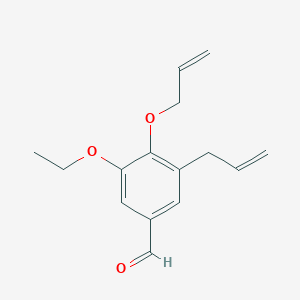

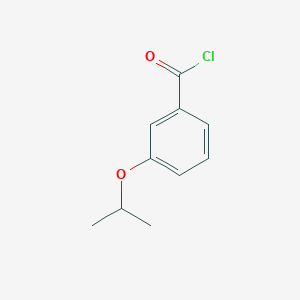

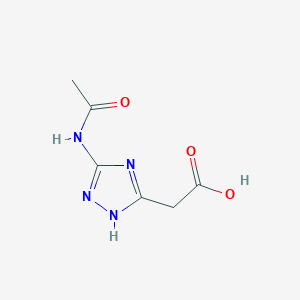

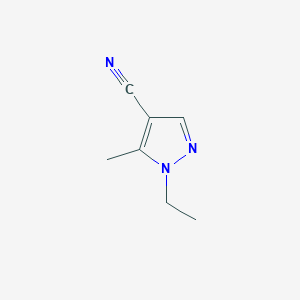

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)

![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)